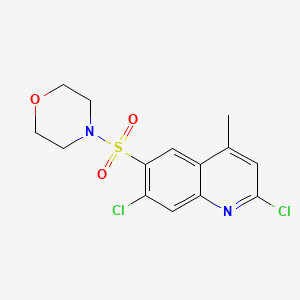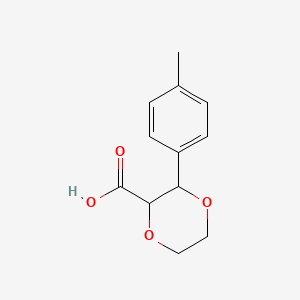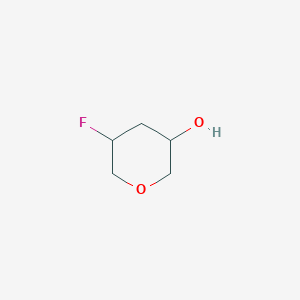
2-Amino-3-(tert-butyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(tert-butyl)benzaldehyde is an organic compound with the molecular formula C11H15NO It is a derivative of benzaldehyde, where the amino group is positioned at the second carbon and the tert-butyl group at the third carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(tert-butyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with tert-butylamine, followed by reduction of the nitro group to an amino group. The reaction typically involves the use of reducing agents such as iron powder and acetic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of catalytic hydrogenation for the reduction step can be employed to achieve higher yields and purity. Additionally, continuous flow reactors may be utilized to enhance the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(tert-butyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 2-Amino-3-(tert-butyl)benzoic acid.
Reduction: 2-Amino-3-(tert-butyl)benzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(tert-butyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism by which 2-Amino-3-(tert-butyl)benzaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in reductive amination, the compound forms an imine intermediate with an amine, which is then reduced to form a secondary or tertiary amine. This process involves the formation of a C=N bond, followed by its reduction to a C-N bond using reducing agents such as sodium cyanoborohydride .
Vergleich Mit ähnlichen Verbindungen
3-tert-Butylbenzaldehyde: Similar structure but lacks the amino group, making it less versatile in certain chemical reactions.
4-tert-Butylbenzaldehyde: The tert-butyl group is positioned differently, affecting its reactivity and applications.
2-Amino-4-(tert-butyl)benzaldehyde: Similar to 2-Amino-3-(tert-butyl)benzaldehyde but with the tert-butyl group at the fourth position, leading to different steric and electronic effects.
Uniqueness: this compound is unique due to the specific positioning of the amino and tert-butyl groups, which influence its reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-amino-3-tert-butylbenzaldehyde |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-8(7-13)10(9)12/h4-7H,12H2,1-3H3 |
InChI-Schlüssel |
CXYJIHYPSGCWPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



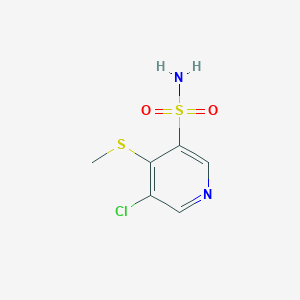
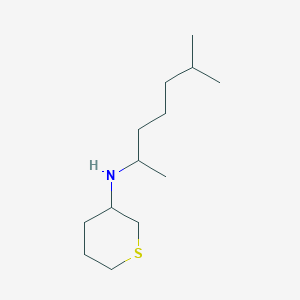
![[3-(Ethylamino)oxetan-3-yl]methanol](/img/structure/B13007958.png)
![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)

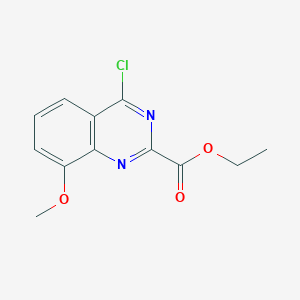
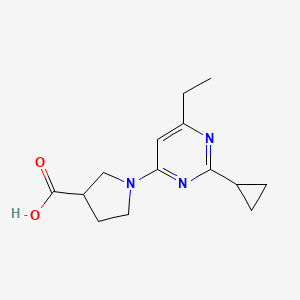
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)
